molecular formula C10H15N5O B13321000 (3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B13321000
M. Wt: 221.26 g/mol
InChI Key: OINUWFDKHUSUDK-UHFFFAOYSA-N
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Description

(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides and nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves the coupling of the two heterocyclic rings through a methanamine linker under controlled conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1-isobutyl-1H-pyrazol-4-yl)methanamine
  • (1-methyl-1H-pyrazol-4-yl)methanamine
  • (1-phenyl-1H-pyrazol-4-yl)methanamine

Uniqueness

(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties.

Biological Activity

The compound (3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4OC_{12}H_{16}N_4O, with a molecular weight of approximately 232.29 g/mol. The structure features a pyrazole ring fused with an oxadiazole moiety, which is known for imparting various pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM)
Derivative AMCF-70.48
Derivative BHCT-1160.78
ReferenceProdigiosin1.93

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest in the G1 phase .

The proposed mechanism involves the activation of apoptotic pathways characterized by increased levels of p53 and caspase-3 cleavage in MCF-7 cells. Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole derivatives and target proteins, similar to those observed with established anticancer agents like Tamoxifen .

Inhibition of Histone Deacetylases (HDAC)

Another significant aspect of the biological activity of this compound is its potential as an HDAC inhibitor. HDACs play a crucial role in cancer progression by regulating gene expression involved in cell cycle control and apoptosis. The oxadiazole derivatives have been reported to inhibit HDAC activity effectively:

Compound HDAC Inhibition (%) IC50 (nM)
Compound C90%20
Compound D85%30

These findings highlight the potential for developing new therapeutic agents targeting epigenetic modifications in cancer treatment .

Study on Antitubercular Activity

In a study focusing on antitubercular activity, derivatives containing the oxadiazole moiety were tested against Mycobacterium tuberculosis. The most active compound exhibited MIC values ranging from 8 to 16 µg/mL, demonstrating significant efficacy compared to standard treatments .

Research on Neuroprotective Effects

Another area of exploration involves the neuroprotective effects of oxadiazole derivatives. Research indicates that these compounds can reduce oxidative stress markers in neuronal cells, suggesting their potential use in treating neurodegenerative diseases .

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

[3-[1-(2-methylpropyl)pyrazol-4-yl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C10H15N5O/c1-7(2)5-15-6-8(4-12-15)10-13-9(3-11)16-14-10/h4,6-7H,3,5,11H2,1-2H3

InChI Key

OINUWFDKHUSUDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2=NOC(=N2)CN

Origin of Product

United States

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